2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene
Overview
Description
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is an organic compound that features a thiophene ring substituted with a 3-chlorobenzoyl group and a 1,3-dioxolane ring
Scientific Research Applications
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: It could be explored for its potential pharmacological properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene typically involves the following steps:
Formation of the 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Acylation of thiophene: The 3-chlorobenzoyl chloride is then reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-(3-chlorobenzoyl)thiophene.
Formation of the 1,3-dioxolane ring: The final step involves the reaction of 2-(3-chlorobenzoyl)thiophene with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene would depend on its specific application. For instance, if used as a bioactive compound, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorobenzoyl)thiophene: Lacks the 1,3-dioxolane ring.
5-(1,3-Dioxolan-2-yl)thiophene: Lacks the 3-chlorobenzoyl group.
2-Benzoyl-5-(1,3-Dioxolan-2-yl)thiophene: Lacks the chlorine atom in the benzoyl group.
Uniqueness
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is unique due to the presence of both the 3-chlorobenzoyl group and the 1,3-dioxolane ring, which confer distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c15-10-3-1-2-9(8-10)13(16)11-4-5-12(19-11)14-17-6-7-18-14/h1-5,8,14H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYJIVYCMWOREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641932 | |
Record name | (3-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-47-2 | |
Record name | (3-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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